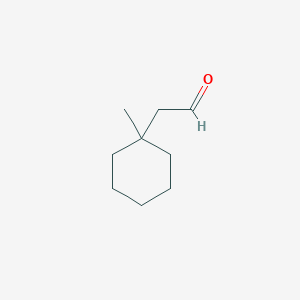
2-(1-methylcyclohexyl)acetaldehyde
描述
2-(1-methylcyclohexyl)acetaldehyde is an organic compound with the molecular formula C9H16O It is a derivative of cyclohexane, where a methyl group is attached to the cyclohexane ring, and an acetaldehyde group is attached to the carbon adjacent to the methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methylcyclohexyl)acetaldehyde can be achieved through several methods. One common approach involves the oxidation of (1-Methyl-cyclohexyl)-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid catalyst. The reaction typically occurs under mild conditions and yields the desired aldehyde.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of (1-Methyl-cyclohexyl)-acetic acid. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature. The resulting aldehyde is then purified through distillation or other separation techniques.
化学反应分析
Types of Reactions
2-(1-methylcyclohexyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form (1-Methyl-cyclohexyl)-acetic acid using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The aldehyde can be reduced to (1-Methyl-cyclohexyl)-methanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products Formed
Oxidation: (1-Methyl-cyclohexyl)-acetic acid.
Reduction: (1-Methyl-cyclohexyl)-methanol.
Substitution: Various substituted cyclohexane derivatives.
科学研究应用
Chemistry
In chemistry, 2-(1-methylcyclohexyl)acetaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the mechanisms of aldehyde metabolism and its impact on cellular functions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting specific metabolic pathways or diseases.
Industry
In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique chemical properties make it valuable for creating complex aromatic compounds.
作用机制
The mechanism of action of 2-(1-methylcyclohexyl)acetaldehyde involves its interaction with various molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is crucial for its role in chemical synthesis and potential therapeutic applications.
相似化合物的比较
Similar Compounds
Cyclohexyl-acetaldehyde: Lacks the methyl group on the cyclohexane ring.
(1-Methyl-cyclohexyl)-methanol: Contains a hydroxyl group instead of an aldehyde group.
(1-Methyl-cyclohexyl)-acetic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness
2-(1-methylcyclohexyl)acetaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties, making it valuable for various synthetic and research applications.
属性
分子式 |
C9H16O |
|---|---|
分子量 |
140.22 g/mol |
IUPAC 名称 |
2-(1-methylcyclohexyl)acetaldehyde |
InChI |
InChI=1S/C9H16O/c1-9(7-8-10)5-3-2-4-6-9/h8H,2-7H2,1H3 |
InChI 键 |
CIBFGOMHDWTDNS-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCCC1)CC=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Methyl-4,5,6,7-tetrahydro-furo[3,2-c]pyridine](/img/structure/B8707339.png)
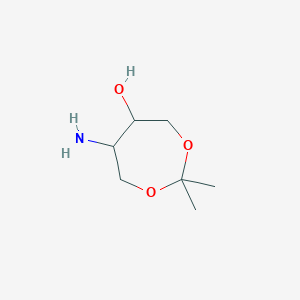
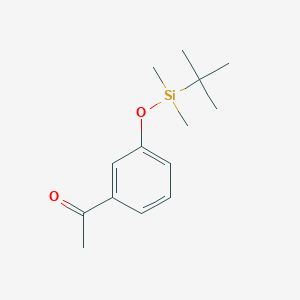
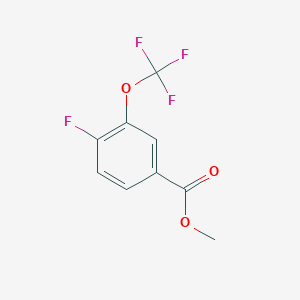
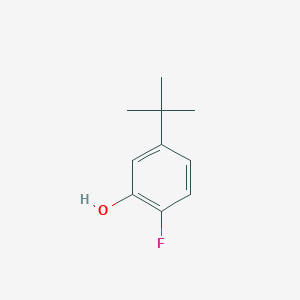
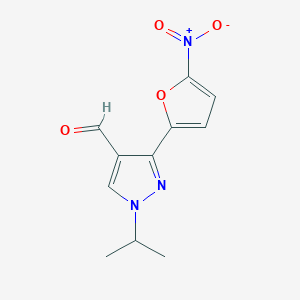
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B8707368.png)
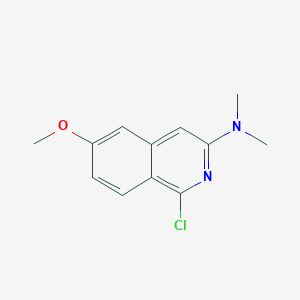
![N-(4-(4-methylpiperazin-1-yl)phenyl)-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidin-2-amine](/img/structure/B8707376.png)
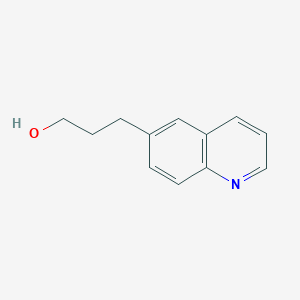

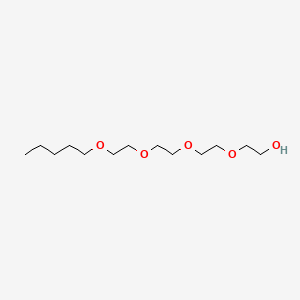
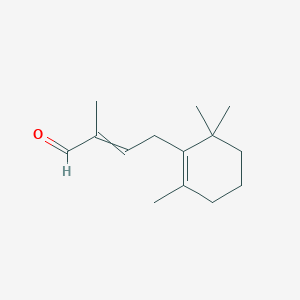
![N-[2-(Aminomethyl)phenyl]-1-benzylpiperidin-4-amine](/img/structure/B8707418.png)
